Hexachlorocyclohexane

描述

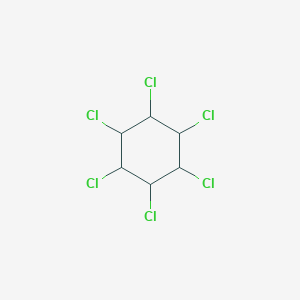

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Distribution and Fate of Hexachlorocyclohexane Isomers

Global Transport Mechanisms of Hexachlorocyclohexane Isomers

This compound (HCH) isomers are recognized for their widespread global distribution, a result of their capacity for long-distance travel from their points of origin. dss.go.thacs.org This mobility is a primary reason for their detection in environmental samples worldwide, including in pristine regions like the Arctic. acs.orgdss.go.th

Long-Range Atmospheric Transport (LRAT) Dynamics

The principal avenue for the global spread of HCH isomers is long-range atmospheric transport (LRAT). acs.org Due to their semi-volatile nature, these compounds can evaporate from soil and water and enter the atmosphere. dss.go.thcopernicus.org Once airborne, they are subject to global wind patterns, which can carry them over vast distances. dss.go.thnih.gov

Key dynamics of LRAT include:

Volatility and the "Grasshopper Effect" : The movement of HCH isomers into the atmosphere is temperature-dependent. copernicus.org In warmer climates, volatilization increases. As air currents move these compounds to colder regions, they condense and are deposited. copernicus.org This phenomenon, known as "global distillation" or the "grasshopper effect," contributes to the accumulation of HCH in polar regions. copernicus.org

Atmospheric Persistence : HCH isomers have relatively long atmospheric lifetimes, allowing for extended transport. dss.go.thnih.gov For example, the hydroxyl radical (OH) is a primary degradation pathway in the atmosphere, but this reaction is not rapid, contributing to their persistence. copernicus.orgnih.gov The atmospheric lifetime for α-HCH and γ-HCH can range from approximately 3 to 10 years in the Arctic. nih.gov α-HCH is generally more volatile and persistent in the atmosphere than γ-HCH. dss.go.thosf.io

Global Wind Patterns : Large-scale wind systems are the engine for LRAT, transporting HCH isomers from historical usage areas in the mid-latitudes to remote environments like the Arctic. dss.go.th The detection of HCH isomers in the Arctic, where they have never been used, is clear evidence of LRAT. dss.go.thepa.gov

Oceanic and Aquatic Transport Pathways

Oceans and other water bodies are significant pathways for the distribution of HCH isomers. copernicus.orgzhongkefu.com.cn

Ocean Currents : HCH deposited onto the ocean surface from the atmosphere can be transported across entire basins by major currents. copernicus.orgresearchgate.net This has led to widespread contamination of oceanic waters. copernicus.org Modeling studies suggest that for some isomers, like β-HCH, oceanic transport is the primary pathway to the Arctic, in contrast to α-HCH, which travels mainly through the atmosphere. zhongkefu.com.cnresearchgate.netnih.gov This divergence is attributed to β-HCH's lower Henry's Law Constant, which favors partitioning into water. zhongkefu.com.cnresearchgate.net

Riverine Input : Rivers transport HCH from contaminated land areas to coastal and marine environments. bioline.org.br This is a significant pathway in regions that saw heavy agricultural and industrial use of HCH. bioline.org.briwaponline.com

Sediment Transport : HCH isomers can attach to sediment particles in aquatic systems. The movement of these sediments can further spread contamination within and between water bodies. bioline.org.br

Inter-media Exchange Processes (Air-Water, Air-Soil)

The continuous exchange of HCH isomers between air, water, and soil is a critical factor in their environmental fate. wur.nlresearchgate.net This movement is driven by the tendency of chemicals to seek equilibrium between different environmental compartments. wur.nl

Air-Water Exchange : The exchange between the atmosphere and water surfaces is bidirectional. copernicus.orgwur.nl Volatilization occurs when water concentrations are higher than air concentrations, while deposition happens when the reverse is true. copernicus.org Wind speed, temperature, and the specific isomer's Henry's Law constant are governing factors. copernicus.org Following the phase-out of technical HCH, oceans can act as a secondary source of α-HCH to the atmosphere. osf.io

Air-Soil Exchange : A similar dynamic exchange occurs between the atmosphere and soil. dss.go.thresearchgate.net Volatilization from contaminated soils is a major secondary source of atmospheric HCH, while atmospheric deposition contributes to soil contamination. dss.go.thosf.iobioline.org.br Soil properties, temperature, and moisture influence the rate of this exchange. bioline.org.brresearchgate.net After the phase-out of technical HCH, soils became the dominant secondary emission source for both α- and β-HCH. osf.io

Environmental Compartmentalization of this compound Isomers

Following their release, HCH isomers are distributed among various environmental compartments, including the atmosphere, water systems, and sediments. dss.go.th

Atmospheric Concentrations and Spatial Distribution

Atmospheric HCH concentrations have been monitored globally and, while declining since their use was restricted, they remain detectable, even in remote areas. nih.govacs.org

Spatial Distribution : Concentrations are generally higher in the Northern Hemisphere, reflecting historical usage patterns. dss.go.thcopernicus.org Levels typically decrease from source areas in Asia and Europe toward remote locations. osf.io For instance, a 2008 study measured ΣHCHs (sum of α-, γ-, and β-HCH) in the lower atmosphere, finding a mean of 27 ± 11 pg m⁻³ in the Northern Hemisphere and 2.8 ± 1.1 pg m⁻³ in the Southern Hemisphere. copernicus.org

Isomer Ratios : The ratio of α-HCH to γ-HCH can help identify the source. Technical HCH has a high α/γ ratio, while the pesticide lindane is almost pure γ-HCH. acs.orgdss.go.th Due to chemical and physical processes during transport, this ratio can change, with an increasing trend often observed from lower to higher latitudes. acs.org

Table 1: Atmospheric Concentrations of HCH Isomers in Various Regions

| Region | Year of Study | α-HCH (pg/m³) | γ-HCH (pg/m³) | ΣHCHs (pg/m³) | Source |

|---|---|---|---|---|---|

| Northern Hemisphere (Atlantic/Southern Ocean) | 2008 | - | - | 12 - 37 | copernicus.org |

| Southern Hemisphere (Atlantic/Southern Ocean) | 2008 | - | - | 1.5 - 4.0 | copernicus.org |

| North Pacific/Arctic | 2003 | - | - | 2.3 - 95.1 | acs.org |

| Tibetan Plateau | 2007-2008 | - | - | 0.1 - 36 | itpcas.ac.cn |

| Urban Nepal | 2018 (reported) | - | - | 5.3 - 3,300 | copernicus.org |

Aquatic System Contamination (Surface Water, Groundwater, Sediments)

Aquatic environments serve as major reservoirs for HCH isomers. dss.go.thdss.go.th These compounds enter water bodies through atmospheric deposition, runoff from agricultural and urban areas, and industrial discharges. bioline.org.br

Surface Water : HCH is frequently detected in surface waters globally. dss.go.th A 2008 study across the Atlantic and Southern Ocean found dissolved α-HCH concentrations ranging from 0.33–47 pg L⁻¹ and γ-HCH from 0.02–33 pg L⁻¹. copernicus.org Concentrations generally decreased from the North Atlantic towards the Southern Ocean. copernicus.org In contrast, studies in highly contaminated areas like Lake Taihu in China between 1999 and 2000 reported HCH levels as high as 36,000 ng/L. bioline.org.br

Groundwater : Leaching from contaminated soils can lead to groundwater contamination, a concern in areas of intensive historical pesticide use or improper waste storage. dss.go.thcdc.govfrontiersin.org Studies have found HCH isomers in groundwater, sometimes at higher concentrations than in associated surface waters. cdc.govajol.info For example, at a former pesticide facility, groundwater became contaminated with HCH from unlined waste trenches. cdc.gov

Sediments : Due to their hydrophobic nature, HCH isomers tend to bind to organic matter and accumulate in aquatic sediments. bioline.org.br Sediments act as a long-term sink and a potential secondary source of contamination. bioline.org.br Concentrations of HCH in sediments can be significantly higher than in the overlying water column. ajol.info For instance, in Tanzania, near a farm with obsolete pesticides, ΣHCH levels in sediments reached up to 7,400 mg/kg dry weight. ajol.info

Table 2: HCH Isomer Concentrations in Aquatic Systems

| Compartment | Location | Year of Study | Concentration Range | Source |

|---|---|---|---|---|

| Surface Water (dissolved) | Atlantic/Southern Ocean | 2008 | α-HCH: 0.33–47 pg/L; γ-HCH: 0.02–33 pg/L | copernicus.org |

| Surface Water | Lake Taihu, China | 1999-2000 | up to 36,000 ng/L | bioline.org.br |

| Groundwater | Vikuge Farm, Tanzania | 2001 (reported) | up to 6.15 µg/L (ΣHCHs) | ajol.info |

| Sediment | Vikuge Farm, Tanzania | 2001 (reported) | up to 7,400 mg/kg (dw) (ΣHCHs) | ajol.info |

| Inland Surface Waters (EU Quality Objective) | European Union | 1984 | Should not exceed 100 ng/L (Total HCH) | europa.eu |

Terrestrial Environment Residues (Soil, Plant Uptake)

This compound (HCH) isomers are persistent organic pollutants that contaminate soil and can be taken up by plants. The distribution and concentration of these isomers in the terrestrial environment are influenced by historical usage patterns, soil properties, and the specific characteristics of each isomer.

Soil Residues:

Residues of HCH isomers are frequently detected in agricultural and industrial soils worldwide. For instance, a study in Delhi and surrounding areas of India found that 39 out of 45 soil samples contained β-HCH, with concentrations ranging from 2.5 μg/kg to 463 mg/kg, while γ-HCH was present in the remaining samples at levels from 0.08 μg/kg to 43.00 mg/kg. researchgate.net Less frequently, α-HCH (0.04 μg/kg to 98.00 mg/kg) and δ-HCH (0.07 μg/kg to 458.00 mg/kg) were also detected. researchgate.net In a heavily contaminated site in Brazil, soil analysis revealed alarmingly high concentrations of α-HCH and β-HCH, reaching up to 6,200 mg/kg and 7,320 mg/kg, respectively, even years after treatment with calcium oxide. nih.gov The concentrations of γ-HCH and δ-HCH at the same site were as high as 140 mg/kg and 530 mg/kg, respectively. nih.gov

The persistence of these isomers in soil varies, with β-HCH being the most persistent. nih.govpops.int In one study, the half-lives of HCH isomers in cropped and uncropped plots were 54.4 and 56.1 days for α-HCH, 184 and 100 days for β-HCH, 107 and 62.1 days for γ-HCH, and 33.9 and 23.4 days for δ-HCH, respectively. nih.gov The high persistence of the β-isomer is highlighted by a case where it constituted 80–100% of the total HCH residues in soil and vegetation around an industrial landfill ten years after the last input. nih.govpops.int

Table 1: Concentration of HCH Isomers in Soil from Various Studies

| Isomer | Concentration Range (mg/kg) | Location | Reference |

|---|---|---|---|

| α-HCH | 0.00004 - 98.00 | Delhi, India & surrounding areas | researchgate.net |

| β-HCH | 0.0025 - 463 | Delhi, India & surrounding areas | researchgate.net |

| γ-HCH | 0.00008 - 43.00 | Delhi, India & surrounding areas | researchgate.net |

| δ-HCH | 0.00007 - 458.00 | Delhi, India & surrounding areas | researchgate.net |

| α-HCH | up to 6,200 | Duque de Caxias, Brazil | nih.gov |

| β-HCH | up to 7,320 | Duque de Caxias, Brazil | nih.gov |

| γ-HCH | up to 140 | Duque de Caxias, Brazil | nih.gov |

| δ-HCH | up to 530 | Duque de Caxias, Brazil | nih.gov |

| ΣHCH | 0.00189 - 205 | Pesticide-contaminated sites | iwaponline.com |

| ΣHCH | up to 450 | HCH-dumpsite | plos.org |

Plant Uptake:

Plants can absorb HCH isomers from the soil through their roots and from the atmosphere via their leaves. nih.govresearchgate.net Root uptake is a primary pathway, driven by the water flux into the plant. nih.gov Once absorbed, HCHs can be translocated to other parts of the plant. The accumulation of HCH isomers in plants varies between species and plant parts. For example, a study found that Solanum torvum and Withania somnifera could accumulate considerable levels of HCH isomers, 44 and 34 mg/kg respectively. researchgate.net Generally, the highest concentrations of HCH residues are found in the roots, indicating that sorption to root surfaces is a significant mechanism of accumulation. researchgate.netresearchgate.net

The uptake and distribution of HCH isomers in plants are influenced by the isomers' physicochemical properties. tandfonline.com While γ-HCH shows limited uptake from soils and bioconcentration by plants, the β-isomer is often the most predominant in plant tissues due to its high persistence and resistance to degradation. researchgate.netcdc.gov Some plants can act as "green filters," absorbing volatilized HCHs from the atmosphere. researchgate.net The process of phytoremediation, which uses plants to remove pollutants from the environment, involves uptake and accumulation in plant tissues, degradation in the root zone, and enhanced microbial degradation in the rhizosphere. researchgate.netresearchgate.net

Table 2: HCH Accumulation in Various Plant Species

| Plant Species | Total HCH Concentration (mg/kg) | Key Finding | Reference |

|---|---|---|---|

| Solanum torvum | 44 | Highest HCH accumulator in the study | researchgate.net |

| Withania somnifera | 34 | Significant HCH accumulation | researchgate.net |

| Achyranthes aspera | 27 | Notable HCH accumulation | researchgate.net |

| Allium cepa | 14 | HCH accumulation in a crop species | researchgate.net |

Isomer Ratios as Environmental Tracers and Source Indicators

The relative proportions of different HCH isomers in environmental samples can serve as valuable tracers to identify contamination sources and understand environmental transport processes. The two primary commercial formulations of HCH were technical HCH and lindane. Technical HCH is a mixture typically containing 60-70% α-HCH, 5-12% β-HCH, 10-12% γ-HCH, and 6-10% δ-HCH. researchgate.net Lindane, on the other hand, is composed of at least 99% γ-HCH. weebly.com

The ratio of α-HCH to γ-HCH is a widely used indicator to distinguish between these sources. researchgate.netprimescholars.com

A ratio between 3 and 7 (or 4 and 7) is generally indicative of contamination from technical HCH. researchgate.netprimescholars.compjoes.com

A low ratio, approaching or less than 1, suggests the use of lindane. primescholars.compjoes.com

Higher ratios, ranging from 7 to 50, can be found in remote regions like the Arctic, indicating long-range transport of aged technical HCH mixtures. This is because γ-HCH is more susceptible to atmospheric removal processes than α-HCH. oup.com

For example, a study of soils in northern Uttar Pradesh, India, found α/γ ratios ranging from less than 0.01 to 8.83, reflecting the use of both technical HCH and lindane. primescholars.com In contrast, a survey of lichens in Ontario, Canada, found α/γ-HCH ratios between 2.5 and 6.7. dss.go.th

The ratio of β-HCH to the sum of α-HCH and γ-HCH can also provide insights into the age and weathering of HCH contamination. Due to its high persistence, the proportion of β-HCH tends to increase over time relative to the other isomers.

The enantiomeric fraction (EF) of chiral compounds like α-HCH can also be used as a tracer. oup.com α-HCH exists as two enantiomers, (+) and (-). nih.gov Deviations from a racemic mixture (EF = 0.5) can indicate enantioselective degradation processes occurring in the environment. For instance, enantiomer ratios of α-HCH less than 1 have been reported in freshwaters in the Canadian high arctic and subarctic, suggesting microbial degradation. oup.com

Environmental Transformation and Persistence of this compound Isomers

The environmental persistence and transformation of HCH isomers are governed by a combination of abiotic and biotic processes, which vary in significance depending on the specific isomer and environmental conditions.

Abiotic Degradation Pathways (e.g., Photodegradation)

Abiotic degradation processes, such as photolysis and hydrolysis, are generally considered slow for HCH isomers under most environmental conditions. pops.int

Photodegradation: Direct photolysis of HCH in the atmosphere is not expected to be a major degradation pathway as it does not significantly absorb light at wavelengths greater than 290 nm. nih.gov However, indirect photolysis, involving reactions with photochemically generated hydroxyl radicals, can occur. nih.govcdc.gov The estimated atmospheric half-lives for γ- and α-HCH due to reaction with hydroxyl radicals are around 100 days, but can be longer depending on environmental conditions. cdc.gov

Some laboratory studies have shown that HCH isomers can undergo photodegradation under specific conditions. For instance, thin films of α-, β-, γ-, and δ-HCH irradiated with light of 295–305 nm had reported photodegradation half-lives of 91, 152, 104, and 154 hours, respectively. nih.govpops.int The presence of sensitizers like soil fulvic acid or hydrogen peroxide can enhance the photolysis of HCH isomers. nih.gov For example, the indirect photolysis half-life of α-HCH in the presence of H₂O₂ was about 4.3 hours. nih.gov In snow and ice, β-HCH can undergo photochemical degradation, with the rate being significantly faster in snow than in ice. colab.wsresearchgate.net The photolysis of β-HCH in snow can lead to its isomerization to α-HCH, while in ice, it can also be dechlorinated to pentachlorocyclohexene. colab.wsresearchgate.net

Hydrolysis: Hydrolysis of HCH isomers is generally slow, but the rate increases significantly under alkaline conditions. nih.govcdc.gov At a pH of 9.3 and 25°C, the hydrolysis half-life of γ-HCH was observed to be 92 hours, compared to 771 hours at a pH of 7.3. cdc.gov The alkaline hydrolysis half-life of α-HCH at pH 9.78 was calculated to be 1,083 hours. cdc.gov

Isomer-Specific Biotransformation Processes

Biodegradation is considered the primary degradation pathway for HCH isomers in soil and water. nih.gov The rate and extent of biotransformation are highly dependent on the specific isomer, the microbial communities present, and environmental conditions such as oxygen availability.

Aerobic Degradation: Under aerobic conditions, several bacterial strains, particularly those from the genus Sphingomonas, have been shown to degrade HCH isomers. nih.gov For instance, Sphingomonas paucimobilis has been isolated from contaminated soils and is capable of degrading γ-HCH. nih.gov Some Pseudomonas species can degrade γ- and α-HCH but not β-HCH. nih.gov A microbial consortium isolated from a sugarcane field demonstrated the ability to mineralize α-, β-, γ-, and δ-HCH efficiently after an acclimation period. nih.gov The degradation of γ-HCH by this consortium was rapid, mineralizing 300 µg/mL within 108 hours. nih.gov White rot fungi have also been shown to degrade γ-HCH. nih.gov

Anaerobic Degradation: Anaerobic conditions generally favor the degradation of α- and γ-HCH over β- and δ-HCH. nih.gov Several anaerobic bacteria, including species of Clostridium, Citrobacter, and Desulfovibrio, are capable of degrading HCH isomers. nih.gov The anaerobic degradation of γ-HCH often leads to the formation of chlorobenzene. nih.gov

Isomer Specificity: The different isomers of HCH exhibit varying susceptibility to microbial degradation.

α-HCH and γ-HCH: These isomers are generally degraded more readily under both aerobic and anaerobic conditions compared to the β- and δ-isomers. nih.govnih.gov

β-HCH: This isomer is the most recalcitrant to microbial degradation due to the spatial arrangement of its chlorine atoms, which are all in equatorial positions, making it more stable. taylorandfrancis.com

δ-HCH: This isomer is also relatively persistent, though generally less so than the β-isomer.

The biotransformation of HCH isomers can involve dehydrochlorination, catalyzed by the enzyme LinA, and hydrolytic dechlorination, catalyzed by the enzyme LinB. acs.orgnih.gov These enzymatic reactions exhibit different efficiencies for different isomers. ethz.ch

Persistence Dynamics in Various Environmental Matrices

The persistence of HCH isomers in the environment is a result of their slow abiotic and biotic degradation rates, leading to their long-term presence in soil, water, and biota.

Soil: As previously mentioned, the β-HCH isomer is the most persistent in soil, with half-lives that can extend to several years. nih.govpops.int The persistence of other isomers is generally shorter but still significant, allowing for their long-range transport and accumulation in various environmental compartments. nih.gov The half-life of γ-HCH in un-amended soil has been reported to be between 439 and 570 days. researchgate.net

Water: In aquatic systems, biodegradation is the dominant degradation process for HCH. nih.gov The half-lives of γ-HCH in water have been estimated to be 3–30 days in rivers, 30–300 days in lakes, and over 300 days in groundwater. cdc.gov In a contaminated groundwater site, the in-situ biodegradation half-lives were determined to be 223 days for α-HCH, 62–287 days for β-HCH, and 120–632 days for δ-HCH. nih.govcdc.gov

Plants: HCH isomers taken up by plants can persist in their tissues. The persistence within plants also varies among isomers, with β-HCH often being the most stable. cdc.gov Plants can play a role in the long-term cycling of HCHs in the environment, as the compounds can be returned to the soil through litterfall. researchgate.net

Table 3: Half-lives of HCH Isomers in Different Environmental Matrices

| Isomer | Matrix | Half-life | Reference |

|---|---|---|---|

| α-HCH | Cropped Soil | 54.4 days | nih.gov |

| α-HCH | Uncropped Soil | 56.1 days | nih.gov |

| α-HCH | Groundwater | 223 days | nih.govcdc.gov |

| β-HCH | Cropped Soil | 184 days | nih.govpops.int |

| β-HCH | Uncropped Soil | 100 days | nih.govpops.int |

| β-HCH | Groundwater | 62-287 days | nih.govcdc.gov |

| γ-HCH | Cropped Soil | 107 days | nih.gov |

| γ-HCH | Uncropped Soil | 62.1 days | nih.gov |

| γ-HCH | River Water | 3-30 days | cdc.gov |

| γ-HCH | Lake Water | 30-300 days | cdc.gov |

| γ-HCH | Groundwater | >300 days | cdc.gov |

| δ-HCH | Cropped Soil | 33.9 days | nih.gov |

| δ-HCH | Uncropped Soil | 23.4 days | nih.gov |

| δ-HCH | Groundwater | 120-632 days | nih.govcdc.gov |

Bioaccumulation and Ecotoxicological Implications of Hexachlorocyclohexane Isomers

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs

The physicochemical properties of HCH isomers influence their behavior and fate in the environment, leading to distinct patterns of bioaccumulation and biomagnification in aquatic and terrestrial food webs. dss.go.th Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment. Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain.

The transfer of HCH isomers through food webs is a critical aspect of their ecological risk. In aquatic environments, HCH can be taken up by organisms directly from the water or through their diet. oup.comresearchgate.net Studies in Arctic marine food webs have shown that β-HCH, in particular, can bioaccumulate in organisms at higher trophic levels. pops.int Biomagnification factors (BMFs) for β-HCH in these food webs have been reported to range from 1 to 18, with some instances reaching as high as 280. pops.intpops.int This indicates a significant potential for this isomer to concentrate as it moves up the food chain. In contrast, γ-HCH is more readily metabolized and exhibits lower biomagnification potential. pops.int

In terrestrial ecosystems, the dynamics of HCH transfer can differ. A study in an agricultural watershed in southern India found HCH concentrations ranging from 0.48 to 150 ng/g wet weight in fish and crabs, while in birds, the concentrations were much higher, varying between 8.1 and 4000 ng/g. dss.go.th This suggests that biomagnification is also a significant process in terrestrial food chains. Research has also shown that carnivores tend to have higher concentrations of γ-HCH in their tissues compared to herbivores, indicating trophic transfer. nih.govcdc.gov

Ecological risk assessments often utilize the risk quotient (RQ) method to evaluate the potential for adverse effects. researchgate.net These assessments have indicated that the presence of HCHs in some environments can pose a very high level of ecological risk. researchgate.net Given the bioaccumulative nature of these compounds, detailed ecological and health risk studies are often recommended. researchgate.net

Different HCH isomers exhibit distinct accumulation patterns in various organisms due to differences in their persistence and metabolic fate. nomresearch.cn The β-HCH isomer is the most persistent and resistant to degradation, leading to its dominance in the tissues of many organisms, particularly in higher trophic levels. pops.intnomresearch.cn In Arctic marine food webs, β-HCH often dominates the contaminant profiles of species like seals and birds. pops.int For example, in the Northwater Polynya ecosystem, BMFs for β-HCH were found to be between 1.3 and 2.7 for transfers from plankton to seals.

In contrast, α-HCH and γ-HCH are generally more volatile and susceptible to metabolism. dss.go.th However, α-HCH can still bioaccumulate, with BMFs in the range of 1 to 16 reported for various trophic levels in Arctic marine food webs. pops.int Studies have also observed the enantioselective accumulation of (+)-α-HCH in mammals, indicating specific biological processing of this isomer.

In terrestrial environments, β-HCH is also a significant accumulator. Earthworms in contaminated fields have been found to accumulate β-HCH at concentrations 8 to 12 times higher than background levels. The accumulation pattern in biota often reflects the historical use of technical HCH, which contained a high percentage of the α-isomer, and the subsequent environmental transformation and differential persistence of the isomers. researchgate.net

Table 1: Bioaccumulation Metrics for HCH Isomers in Selected Species

| Organism | alpha-HCH BMF | beta-HCH BMF | gamma-HCH BMF |

|---|---|---|---|

| Arctic cod | 1.1 | 2.3 | 0.9 |

| Ringed seal | 0.8 | 1.7 | 0.4 |

| Earthworm | 0.3 | 4.1 | 0.2 |

| Peregrine falcon | 0.5 | 1.2 | 0.1 |

Data derived from isotopic trophic level analysis and gas chromatography-mass spectrometry (GC-MS) measurements.

Trophic Transfer Dynamics and Ecological Risk Assessment

Ecotoxicological Effects on Non-Human Organisms

The accumulation of HCH isomers in the tissues of non-human organisms can lead to a range of toxic effects, impacting individuals, populations, and entire ecosystems. researchgate.netnih.govresearchgate.netcdc.govnomresearch.cnresearchgate.netnih.govcsic.estrjfas.orgpops.int

HCH isomers are toxic to aquatic life. researchgate.netresearchgate.net Lindane (γ-HCH) is particularly noted for its high toxicity to fish, bees, and aquatic invertebrates. trjfas.org It can cause a variety of adverse effects in fish, including liver lesions, and impacts on the immune and reproductive systems. researchgate.nettrjfas.org For instance, exposure to lindane has been shown to inhibit ovarian steroidogenesis in fish, leading to hormonal imbalances and reduced egg production. trjfas.org

Acute toxicity data for a mixture of HCH isomers indicate that adverse effects on freshwater aquatic life can occur at concentrations as low as 100 µg/l. epa.gov For saltwater species, the acute toxicity threshold is even lower, with effects observed at concentrations as low as 0.34 µg/l. epa.gov Invertebrates are also susceptible. For example, in the freshwater invertebrate Tubifex tubifex, exposure to HCH isomers resulted in rapid bioaccumulation. researchgate.net

The ecological risk of individual HCH isomers can vary. One assessment found that the ecological risk from α-HCH was relatively lower compared to γ-HCH in a specific lake environment. appliedmineralogy.com However, the combined effects of multiple OCPs, including HCHs, remain a concern for aquatic ecosystems. appliedmineralogy.com

In terrestrial ecosystems, HCH isomers can also have detrimental effects. researchgate.netnih.govcsic.es Soil microorganisms, which are fundamental to soil health and nutrient cycling, can be negatively impacted by high concentrations of HCHs. csic.es Studies have shown that heavy contamination with HCH residues can lead to a decrease in the populations of beneficial soil microbes like algae and nitrogen-fixing cyanobacteria over time. csic.es The ability of soil microbial communities to degrade various carbon substrates can also be negatively affected. csic.es

For terrestrial fauna, the accumulation of HCHs through the food chain is a primary route of exposure. nih.gov Lower levels of γ-HCH residues have been found in herbivores like chickens and sheep, while higher concentrations are present in carnivores. nih.govcdc.gov The β-HCH isomer is particularly persistent and has been found to comprise 80–100% of the total HCH residues in soil and vegetation in areas surrounding industrial landfills long after the final input of HCH. nih.gov Plants can absorb HCH isomers from the soil, with the highest concentrations often found in the roots. researchgate.net

In aquatic ecosystems, the reproductive impairment caused by HCHs in fish can lead to declines in fish populations, affecting the structure and function of the entire aquatic community. trjfas.org The biomagnification of HCHs in top predators, both aquatic and terrestrial, can pose a significant threat to their populations, potentially leading to long-term declines and disrupting the ecological balance.

Sublethal Effects and Biomarkers of Exposure and Effect

Exposure to this compound (HCH) isomers at concentrations that are not immediately lethal can lead to a range of sublethal effects in wildlife, compromising their health, behavior, and reproductive fitness. These effects are often subtle and can have long-term consequences for populations. beyondpesticides.org In aquatic ecosystems, invertebrates and fish are particularly vulnerable.

Sublethal exposure to lindane (γ-HCH) has been shown to cause significant behavioral and developmental changes in aquatic invertebrates. For instance, short-term exposure of the midge Chironomus riparius to lindane affected larval behavior, delayed emergence in both sexes, and resulted in adults with shorter wings and lower fecundity. igi-global.com Similar effects, including delayed emergence and decreased larval growth, have been observed in other insect larvae like the caddisfly Limnephilus lunatus at very low concentrations. igi-global.comresearchgate.net The toxicity of lindane to invertebrate species can be cumulative, with significant effects appearing in subsequent generations at concentrations that did not seem to affect the parent generation. epa.gov

In fish, sublethal effects manifest in various ways. Grass carp (B13450389) (Ctenopharyngodon idella) exposed to lindane exhibited abnormal swimming, anxiety, and a tendency to swim near the surface, in addition to internal histological damage such as vaculation and necrosis in the intestine. nih.gov Behavioral changes have also been noted in fish species like Oryzias latipes and the guppy (Poecilia reticulata) exposed to β-HCH. who.int

Identifying exposure and effect is crucial for environmental monitoring. Biomarkers, which are measurable biological responses to chemical exposure, serve this purpose. nih.gov While there are no universally established biomarkers of effect specifically for HCHs, several general biomarkers of pesticide exposure are utilized. dss.go.th These can range from molecular to organismal level responses. scholaris.ca

Common biomarkers include:

Neurotoxicity Biomarkers: Inhibition of acetylcholinesterase (AChE) activity is a well-known biomarker for organophosphate and carbamate (B1207046) pesticides, but some studies have linked altered cholinesterase activity to organochlorine exposure as well. beyondpesticides.orgscholaris.ca

Genotoxicity Biomarkers: DNA damage, measured through techniques like the comet assay or micronuclei frequency, can indicate exposure to genotoxic substances, including certain pesticides. scholaris.caresearchgate.net

Oxidative Stress Biomarkers: Exposure to contaminants like HCH can induce oxidative stress, leading to changes in the activity of antioxidant enzymes such as catalase and glutathione (B108866) S-transferase (GST), and increases in lipid peroxidation. mdpi.com

Endocrine Disruption Biomarkers: The induction of vitellogenin (an egg yolk precursor protein) in male or juvenile fish is a specific biomarker for exposure to estrogenic compounds like β-HCH. dss.go.thnih.gov Changes in hormone levels and aromatase activity are also key indicators. fit.edumdpi.com

The β-HCH isomer is the most persistent in animal tissues and is often used as a marker for long-term exposure to technical HCH mixtures. researchgate.net However, linking specific tissue concentrations of HCH isomers to a definitive toxicological effect remains a challenge in ecotoxicology. dss.go.th

Table 1: Examples of Sublethal Effects and Biomarkers for HCH Exposure in Wildlife

| Organism Group | Isomer/Mixture | Sublethal Effect Observed | Potential Biomarker | Reference |

|---|---|---|---|---|

| Aquatic Invertebrates (e.g., Chironomus riparius) | γ-HCH (Lindane) | Delayed emergence, reduced fecundity, shorter wing length. | Growth rate, emergence time. | igi-global.com |

| Fish (e.g., Grass Carp) | γ-HCH (Lindane) | Abnormal swimming behavior, intestinal tissue damage (necrosis, vaculation). | Histopathological changes, behavioral assays. | nih.gov |

| Fish (e.g., Oryzias latipes) | β-HCH | Induction of vitellogenesis in males, development of testis-ova. | Vitellogenin levels, gonadal histology. | dss.go.thnih.gov |

| Amphibians (e.g., Giant Toad) | HCHs (general) | DNA damage in blood cells. | Comet assay (tail length), micronuclei frequency. | researchgate.net |

| Birds | β-HCH / HCHs | Reduced fitness of offspring. | Reproductive success metrics (hatching success, brood size). | mhlw.go.jp |

Mechanisms of Ecotoxicity in Environmental Receptors

Neurotoxicological Pathways in Ecological Organisms

The nervous system is a primary target for this compound, and the neurotoxic mechanisms vary between isomers. researchgate.netresearchgate.net The γ-HCH isomer (lindane) is a potent neurotoxin that primarily acts on the central nervous system. Its main mechanism of action is the interference with the gamma-aminobutyric acid (GABA) neurotransmitter system. inchem.orgebi.ac.uk

GABA is the primary inhibitory neurotransmitter in both insects and mammals. It binds to the GABA-A receptor, which is a ligand-gated ion channel. Upon binding, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential, thus inhibiting neurotransmission.

γ-HCH acts as a noncompetitive antagonist of the GABA-A receptor. It binds to the picrotoxin (B1677862) binding site within the receptor's chloride channel complex. inchem.orgebi.ac.ukjst.go.jp This action blocks the inhibitory influx of chloride ions, leading to a state of hyperexcitability in the nervous system. This hyperexcitability manifests as symptoms such as tremors, convulsions, and seizures. inchem.org

The different HCH isomers exhibit varying potencies at the GABA receptor, which correlates with their observed toxicity. Studies on rat neurons have shown that γ-HCH is a potent blocker of the GABA-induced chloride current. nih.gov In contrast, the α- and δ-isomers are considered central nervous system depressants and are less potent inhibitors of GABA receptor binding, while β-HCH is largely inactive at this site. researchgate.netnih.gov This differential activity on the GABA receptor helps explain the variable symptoms of poisoning and toxicity among the isomers. nih.gov

Beyond the GABA system, other neurotoxic mechanisms have been suggested. Exposure to β-HCH has been shown to trigger neuroinflammatory responses and epigenetic modifications in brain cells, which can lead to cognitive dysfunction. cnr.it Studies have also pointed to HCH-induced oxidative stress in the central nervous system and alterations in synaptic activity as contributing factors to its neurotoxicity. mdpi.comcdc.gov

Reproductive and Developmental Impairments in Wildlife

HCH isomers are recognized reproductive and developmental toxicants in a wide range of wildlife species. researchgate.net Exposure during critical developmental periods, including in utero and via lactation, can lead to permanent and irreversible damage. cdc.govresearchgate.net

In fish, HCH exposure can severely impair reproductive functions. Lindane (γ-HCH) has been found to inhibit ovarian steroidogenesis, leading to hormonal imbalances, a decrease in ovulation, and reduced egg production in species like the zebrafish (Danio rerio). trjfas.org The β-HCH isomer has been shown to cause impaired spermatogenesis in male fish. nih.gov

Studies on aquatic invertebrates have demonstrated that lindane can reduce fecundity and delay development. igi-global.com For some species, these effects are cumulative across generations, posing a long-term threat to the sustainability of their populations. epa.gov

In laboratory studies using mammals as surrogates for wildlife, HCH isomers have been linked to a variety of adverse outcomes. Gestational exposure to technical-grade HCH can increase fetal resorptions. cdc.gov The γ-isomer is particularly potent, with studies reporting increased stillbirths, reduced neonatal viability, and decreased pup weights in rats, mice, and mink. cdc.gov Specific developmental effects of γ-HCH include:

Male Reproductive System: Delayed puberty, altered reproductive organ weights, and abnormal testicular histology. cdc.gov

Organ Development: Decreased thymus and spleen weights, increased liver weight, and changes to cardiac histopathology in offspring. cdc.gov

The β-HCH isomer, though less studied in this context, has been associated with increased perinatal mortality in rats. cdc.gov The disruption of reproductive development by these chemicals highlights a significant risk to the health and continuity of wildlife populations. oup.com

Table 2: Documented Reproductive and Developmental Effects of HCH Isomers in Wildlife and Surrogates

| Isomer | Species/Group | Observed Effect | Reference |

|---|---|---|---|

| γ-HCH (Lindane) | Fish (Zebrafish) | Decreased egg production, reduced ovulation, hormonal imbalances. | trjfas.org |

| γ-HCH (Lindane) | Aquatic Invertebrates (Midge) | Reduced fecundity, delayed emergence. | igi-global.com |

| γ-HCH (Lindane) | Rats/Mice (Lab) | Increased stillbirths, decreased pup weight, delayed puberty, altered organ weights (thymus, spleen, liver). | cdc.gov |

| β-HCH | Fish (Guppy, Medaka) | Impaired spermatogenesis. | nih.gov |

| β-HCH | Rats (Lab) | Increased perinatal mortality, increased pup liver weight. | cdc.gov |

| Technical HCH | Mice (Lab) | Increased fetal resorptions. | cdc.gov |

Endocrine Disrupting Effects in Non-Mammalian Species

Several HCH isomers are classified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the normal hormonal functions of an organism. europa.eunih.gov This disruption can occur through various mechanisms, including mimicking or antagonizing natural hormones, or altering their synthesis and metabolism. europa.euwikipedia.org In non-mammalian wildlife, particularly aquatic species, these effects are well-documented.

The β-HCH isomer is notable for its estrogenic activity. dss.go.thnih.gov In fish, it acts as a xenoestrogen (a foreign compound that mimics estrogen). Exposure to β-HCH has been shown to induce the production of vitellogenin, an egg yolk protein normally only produced by mature females, in male fish such as the medaka (Oryzias latipes) and guppy (Poecilia reticulata). dss.go.thnih.gov This is a classic indicator of exposure to an estrogenic substance. Furthermore, prolonged exposure can lead to the development of "testis-ova," a form of hermaphroditism where testicular tissue contains developing oocytes. dss.go.th These effects demonstrate a profound disruption of the normal sexual development and reproductive physiology of male fish.

The γ-HCH isomer (lindane) can also disrupt the endocrine system, though its mechanisms may differ. Studies in female zebrafish have shown that lindane exposure leads to hormonal imbalances and can inhibit ovarian steroidogenesis, which is critical for egg development and maturation. trjfas.org

The aromatase enzyme is a key player in the endocrine system of non-mammalian vertebrates, responsible for converting androgens to estrogens. mdpi.com This enzyme is crucial for sexual differentiation of the gonads in amphibians, reptiles, and birds. Chemicals that inhibit or inappropriately stimulate aromatase activity can have severe consequences on reproductive development. The estrogenic or anti-androgenic actions of HCH isomers can interfere with this delicate balance, leading to reproductive abnormalities. mdpi.com The feminizing effects observed in fish exposed to β-HCH are a direct consequence of the disruption of these estrogen-mediated pathways. dss.go.thmhlw.go.jp

The sensitivity to different estrogenic compounds can vary significantly between fish species, which is partly due to differences in the ligand-binding domain of their estrogen receptors. nih.gov This highlights the complexity of assessing the risk of EDCs like HCH across diverse aquatic ecosystems.

Human Health Risk Assessment and Toxicological Pathways of Hexachlorocyclohexane Isomers

Human Exposure Pathways and Monitoring in Populations

Humans can be exposed to hexachlorocyclohexane (HCH) isomers through various pathways, including the ingestion of contaminated food and water, inhalation of polluted air, and skin contact with contaminated soil. cdc.govnih.gov Historically, the use of lindane (γ-HCH) in agriculture and for treating lice and scabies in humans were significant sources of exposure. cdc.govgov.nt.ca Although agricultural use has been phased out in many countries, including the United States and Canada, exposure can still occur from legacy contamination and the global transport of these persistent chemicals. nih.govgov.nt.ca

Monitoring of HCH isomers in human populations is crucial for assessing exposure levels and potential health risks. This is often accomplished by measuring the concentrations of HCH isomers in various biological samples. nih.govcdc.gov

Dietary Intake and Food Chain Transfer

For the general population, the primary route of exposure to HCH isomers is through the consumption of contaminated food. gov.nt.capops.int Due to their lipophilic nature, HCH isomers, particularly the persistent β-HCH, can bioaccumulate in the fatty tissues of animals and biomagnify up the food chain. gov.nt.cafood.gov.uk This means that animals at higher trophic levels tend to have higher concentrations of these compounds. gov.nt.ca

Studies have shown that dietary intake is a significant contributor to the body burden of HCHs. For instance, it was estimated that dietary intake accounted for 86.5% of the total intake of HCHs by the population in Tianjin, China. acs.org The types of food that contribute most to HCH intake can vary by region depending on dietary habits and local contamination levels. acs.orgresearchgate.net For example, in Beijing, milk, oil, vegetables, and fruits were major sources, while in Shenyang, cereals, milk, vegetables, oil, and meat were the primary contributors. acs.orgresearchgate.net

The transfer of HCH isomers through the food chain has been observed in various ecosystems. cdc.gov In freshwater food chains, for example, HCHs can accumulate in organisms like worms and fish. nih.gov The biomagnification factor (BMF) for HCH isomers has been found to be greater than one, indicating that the concentration increases at higher trophic levels. nih.gov Among the isomers, β-HCH is the most accumulative in the food chain. cdc.gov

Occupational Exposure and Residential Contact

Occupational exposure to HCH can occur in individuals involved in the production, formulation, or application of HCH-containing products. cdc.govinchem.org Workers in lindane-producing factories have shown elevated blood levels of α-HCH, β-HCH, and γ-HCH. nih.gov Studies have indicated that even when air concentrations of γ-HCH are below the threshold limit value, workers can still have significant exposure, highlighting the importance of biological monitoring. nih.gov Dermal contact and inhalation are the primary routes of occupational exposure. cdc.govinchem.org

Residential contact can occur from living near hazardous waste sites contaminated with HCH isomers or from the historical use of lindane-containing products in and around the home. nih.gov The general public may be exposed to low levels of HCH through inhalation of contaminated air, and contact with contaminated soils. nih.gov

Isomer-Specific Human Tissue Accumulation (e.g., Adipose Tissue, Blood, Breast Milk)

Once absorbed, HCH isomers are distributed throughout the body and tend to accumulate in tissues with high-fat content due to their lipophilic properties. cdc.govmdpi.com The primary storage site is adipose tissue, but they are also found in blood, breast milk, brain, kidneys, and muscles. nih.govcdc.gov

There are significant differences in the accumulation patterns of the various HCH isomers. β-HCH is the most persistent and bioaccumulative isomer. cdc.govmdpi.com Its concentration in adipose tissue has been found to be about 300 times higher than in serum. nih.gov The slow metabolism of β-HCH contributes to its long biological half-life, which has been estimated to be over 7 years in the blood of workers. cdc.govmdpi.com

HCH isomers, particularly β-HCH, have been consistently detected in human breast milk. cdc.govnih.govnih.gov This represents a potential exposure pathway for nursing infants. cdc.gov Studies have shown a correlation between the levels of HCHs in a mother's diet and the concentration in her breast milk. acs.orgnih.gov The concentration of β-HCH in breast milk has been observed to be significantly higher than other isomers. nih.gov

The National Human Adipose Tissue Survey (NHATS) in the U.S. found β-HCH in 87% of post-mortem fatty tissue samples in 1982. nih.gov While levels have generally declined since the ban of technical HCH, the persistence of β-HCH means it is still detectable in human tissues. nih.gov

Carcinogenicity Assessment and Mechanisms

The carcinogenicity of this compound isomers has been evaluated by various international and national health agencies, with classifications ranging from possibly to known human carcinogens. cdc.govcdc.gov These assessments are based on a combination of epidemiological studies in human populations and carcinogenesis studies in laboratory animals. nih.govcdc.gov

Epidemiological Evidence and Animal Carcinogenesis Studies

Epidemiological studies have provided evidence of an association between exposure to HCH isomers and certain types of cancer in humans. cdc.gov The International Agency for Research on Cancer (IARC) has classified technical-grade HCH and the α-HCH isomer as probable human carcinogens (Group 2A) and lindane (γ-HCH) as a human carcinogen (Group 1), while β-HCH is classified as a possible human carcinogen (Group 2B). cdc.govwho.int The U.S. Department of Health and Human Services (DHHS) has determined that all HCH isomers may reasonably be anticipated to cause cancer in humans. cdc.gov

Several studies have reported links between HCH exposure and non-Hodgkin's lymphoma, with some research indicating that the risk increases with the duration and intensity of exposure to γ-HCH. gov.nt.cacdc.gov Associations have also been reported for other cancers, including liver, breast, and lung cancer. cdc.govnih.govnih.gov

Animal studies have provided sufficient evidence for the carcinogenicity of HCH isomers. nih.gov Oral administration of technical-grade HCH, α-HCH, β-HCH, and γ-HCH has been shown to cause liver tumors in mice. nih.govinchem.org Technical-grade HCH has also been linked to lymphoreticular neoplasms in mice. nih.govtandfonline.com In rats, an increased incidence of liver tumors was observed with the α-isomer. nih.gov

Molecular Mechanisms of Carcinogenesis (e.g., Liver Tumorigenesis)